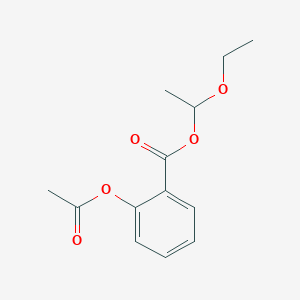
(1'-Ethoxy)ethyl 2-acetoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1'-Ethoxy)ethyl 2-acetoxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The molecular formula of (1'-Ethoxy)ethyl 2-acetoxybenzoate is C12H14O4. It is synthesized through esterification reactions involving salicylic acid derivatives and alcohols. A common method includes reacting 2-acetoxybenzoic acid with ethyl bromide or ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate. Optimizing conditions like temperature and reaction time can enhance yield significantly.
The primary biological activity associated with this compound is linked to its conversion into salicylic acid upon hydrolysis. This conversion is significant for its applications in treating various inflammatory conditions. The following table summarizes key biological activities:
| Activity | Description |
|---|---|
| Anti-inflammatory | Salicylic acid reduces inflammation by inhibiting cyclooxygenase enzymes. |
| Analgesic | Provides pain relief similar to aspirin through central and peripheral mechanisms. |
| Antipyretic | Reduces fever by acting on the hypothalamus to dissipate heat. |
Pharmaceutical Formulations
Due to its improved solubility and absorption characteristics, this compound is a candidate for innovative pharmaceutical formulations aimed at delivering anti-inflammatory and analgesic effects more effectively than traditional aspirin. Research indicates that this compound may offer enhanced pharmacokinetic profiles compared to its parent compound.
Case Studies
Several studies have explored the efficacy of this compound:
- Prodrug Efficacy : Research demonstrated that formulations containing this compound exhibited faster onset of action compared to standard acetylsalicylic acid formulations due to improved absorption rates.
- Metabolic Pathways : Studies focused on metabolic pathways revealed how variations in pH and the presence of other compounds influenced the rate of hydrolysis, impacting the release of active metabolites like salicylic acid.
- Therapeutic Applications : Investigations into its use for chronic inflammatory diseases showed promising results in reducing symptoms associated with conditions such as rheumatoid arthritis and osteoarthritis.
Eigenschaften
CAS-Nummer |
51818-89-4 |
|---|---|
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
1-ethoxyethyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C13H16O5/c1-4-16-10(3)18-13(15)11-7-5-6-8-12(11)17-9(2)14/h5-8,10H,4H2,1-3H3 |
InChI-Schlüssel |
GTFWTMNZXZVDST-UHFFFAOYSA-N |
SMILES |
CCOC(C)OC(=O)C1=CC=CC=C1OC(=O)C |
Kanonische SMILES |
CCOC(C)OC(=O)C1=CC=CC=C1OC(=O)C |
Synonyme |
(1'-ethoxy)ethyl 2-acetoxybenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















